SMTP-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SMTP-7 is a dual inhibitor of thrombolysis and soluble epoxide hydrolase" to "this compound promotes thrombolysis and inhibits soluble epoxide hydrolase." (c.f. Matsumoto N, Suzuki E, Ishikawa M, Shirafuji T, Hasumi K. Soluble epoxide hydrolase as an anti-inflammatory target of the thrombolytic stroke drug this compound. (J Biol Chem. 2014 Dec 26; 289(52):35826-38.)
Scientific Research Applications
Thrombolytic and Neuroprotective Effects in Ischemic Stroke
SMTP-7 (Stachybotrys microspora triprenyl phenol-7) shows significant promise in the treatment of ischemic stroke. It functions as a plasminogen modulator, enhancing plasminogen activation and thereby promoting thrombolysis. This action is crucial for its therapeutic activity against cerebral infarction in several rodent models. In a study conducted on monkeys, this compound significantly increased the post-infusion middle cerebral artery recanalization rate and ameliorated neurological deficits, cerebral infarct, and cerebral hemorrhage compared to control animals (Sawada et al., 2014). Additionally, this compound's neuroprotective properties have been observed in other studies, where it demonstrated effectiveness in reducing inflammation and apoptosis in ischemic mice (Huang et al., 2018).
Enhancing Clot Clearance in Pulmonary Embolism Models
This compound's role in enhancing clot clearance has been demonstrated in a pulmonary embolism model in rats. This study highlighted this compound's capability to significantly increase the rate of clot clearance, suggesting its potential application in treating thrombotic conditions beyond ischemic stroke (Hu et al., 2012).
Attenuating Ischemia/Reperfusion Injury
Research indicates that this compound suppresses superoxide production and the expression of matrix metalloproteinase-9 (MMP-9), thereby attenuating ischemic neuronal damage in rat brains. This suggests its potential use in reducing secondary brain injury and hemorrhagic transformation following ischemic events (Akamatsu et al., 2011).
Novel Embolic Model of Cerebral Infarction
In an embolic model of cerebral infarction, this compound was evaluated for its effects on reducing infarct area, neurological scores, and edema. This study provided insights into the compound's mechanism of action and its potential for extending the therapeutic time window in the treatment of cerebral infarction (Hashimoto et al., 2010).
Soluble Epoxide Hydrolase Inhibition
This compound's mechanism of action may also involve the inhibition of soluble epoxide hydrolase (sEH), an enzyme linked to inflammation. This dual targeting of thrombolysis and sEH inhibition presents a promising strategy for novel stroke therapy (Matsumoto et al., 2014).
properties
CAS RN |
273379-50-9 |
---|---|
Molecular Formula |
C51H68N2O10 |
Molecular Weight |
869.1 |
IUPAC Name |
(S)-2,5-bis((2S,3S)-2-((E)-4,8-dimethylnona-3,7-dien-1-yl)-3,5-dihydroxy-2-methyl-7-oxo-3,4,7,9-tetrahydropyrano[2,3-e]isoindol-8(2H)-yl)pentanoic acid |
InChI |
InChI=1S/C51H68N2O10/c1-30(2)14-9-16-32(5)18-11-21-50(7)43(56)26-36-41(54)24-34-38(45(36)62-50)28-52(47(34)58)23-13-20-40(49(60)61)53-29-39-35(48(53)59)25-42(55)37-27-44(57)51(8,63-46(37)39)22-12-19-33(6)17-10-15-31(3)4/h14-15,18-19,24-25,40,43-44,54-57H,9-13,16-17,20-23,26-29H2,1-8H3,(H,60,61)/b32-18+,33-19+/t40-,43-,44-,50-,51-/m0/s1 |
InChI Key |
CRNDCHORWGDFGR-PXTWCNKMSA-N |
SMILES |
O=C(O)[C@@H](N(CC1=C2C=C(O)C3=C1O[C@@](C)(CC/C=C(C)/CC/C=C(C)/C)[C@@H](O)C3)C2=O)CCCN(CC4=C5C=C(O)C6=C4O[C@@](C)(CC/C=C(C)/CC/C=C(C)/C)[C@@H](O)C6)C5=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SMTP-7; SMTP 7; SMTP7; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.